Bis-aminooxy-PEG4
Overview
Description
Bis-Aminooxy-PEG4 is a PEG derivative containing two aminooxy groups . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy groups can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Synthesis Analysis
Bis-Aminooxy-PEG4 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is used in bioconjugation and reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Molecular Structure Analysis
The molecular formula of Bis-Aminooxy-PEG4 is C10H24N2O6 . It has a molecular weight of 268.3 g/mol .Chemical Reactions Analysis
Bis-Aminooxy-PEG4 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical And Chemical Properties Analysis
The molecular formula of Bis-Aminooxy-PEG4 is C10H24N2O6 . It has a molecular weight of 268.3 g/mol .Scientific Research Applications
1. Bioconjugation and Cross-Linking
Bis-aminooxy-PEG4 is utilized in bioconjugation, specifically in the PEGylation of proteins and other biomolecules. For instance, bis(maleidophenyl)-PEG2000 (Bis-Mal-PEG2000), a bifunctional protein cross-linker, introduces intra-tetrameric cross-links in hemoglobin, significantly impacting its oxygen affinity and the Bohr effect, with potential therapeutic applications (Manjula et al., 2000).
2. Polymer Synthesis
Bis-aminooxy-PEG4 derivatives are instrumental in polymer synthesis. For example, bis[(dimethoxyphosphoryl)methyl]amino- and bis(phosphonomethyl)amino-terminated poly(ethylene glycol) (PEG) derivatives have been synthesized, potentially applicable in various industrial and biomedical fields (Turrin et al., 2012).
3. Therapeutic Agent Synthesis
Bis-aminooxy-PEG4 is used in the synthesis of therapeutic agents. For example, a PEG-based solid support enabled the synthesis of large peptide segments for the total synthesis of functional and reversible peptide conjugates, which have implications in therapeutic drug development (Boll et al., 2014).
4. Biomedical Applications
In biomedical research, bis-aminooxy-PEG4 plays a role in creating biocompatible materials. Oxime Click chemistry, using aminooxy-functionalized PEG, was utilized to form hydrogels supporting cell adhesion, demonstrating potential for tissue engineering and regenerative medicine applications (Grover et al., 2012).
5. Advanced Drug Delivery Systems
Bis-aminooxy-PEG4 is a key component in designing advanced drug delivery systems. For instance, PEGylated biopharmaceuticals using a native and accessible disulfide, without compromising the tertiary structure or biological activity of the molecules, offer potential for more cost-effective and efficient drug delivery systems (Brocchini et al., 2008).
6. Enzymatic Catalysis
Bis-aminooxy-PEG4 derivatives have been explored in enzymatic catalysis. For instance, modified lipases soluble in organic solvents were used to catalyze ester synthesis in benzene, indicating potential applications in green chemistry and industrial biocatalysis (Inada et al., 1984).
Safety And Hazards
Future Directions
Bis-Aminooxy-PEG4 is a homobifunctional crosslinking reagent with great water solubility . Aminooxy (ONH2) group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . This suggests that Bis-Aminooxy-PEG4 has potential for future applications in the field of bioconjugation.
Relevant Papers A paper titled “Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids” discusses the use of an aminooxy click chemistry (AOCC) strategy to synthesize nucleoside building blocks for incorporation during solid-support synthesis of oligonucleotides to enable bis-homo and bis-hetero conjugation of various biologically relevant ligands .
properties
IUPAC Name |
O-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O6/c11-17-9-7-15-5-3-13-1-2-14-4-6-16-8-10-18-12/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNMUXWMRYYPNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCON)OCCOCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-aminooxy-PEG4 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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